molecular formula C14H15N3O5S B2513824 3-(1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole CAS No. 2034277-27-3

3-(1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole

Cat. No.: B2513824
CAS No.: 2034277-27-3
M. Wt: 337.35
InChI Key: KXFOGGLYGPEWFE-UHFFFAOYSA-N
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Description

3-(1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core linked to a pyrrolidine ring substituted with a sulfonyl group bound to a 2,3-dihydrobenzo[b][1,4]dioxin moiety. The 1,2,4-oxadiazole ring is known for its metabolic stability and hydrogen-bonding capabilities, making it a common pharmacophore in medicinal chemistry .

Properties

IUPAC Name

3-[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)pyrrolidin-3-yl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O5S/c18-23(19,11-1-2-12-13(7-11)21-6-5-20-12)17-4-3-10(8-17)14-15-9-22-16-14/h1-2,7,9-10H,3-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXFOGGLYGPEWFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=NOC=N2)S(=O)(=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole represents a novel structural framework that integrates the oxadiazole moiety with a sulfonyl-pyrrolidine component. This combination is of significant interest due to the diverse biological activities associated with both the oxadiazole and pyrrolidine structures. This article reviews the biological activities of this compound, focusing on its potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound's structure can be broken down as follows:

  • Oxadiazole Ring : Known for its broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
  • Pyrrolidine Moiety : Contributes to the compound's pharmacological profile, enhancing bioactivity through various mechanisms.

Anticancer Activity

Research indicates that derivatives of 1,3,4-oxadiazole exhibit significant anticancer properties. For instance:

  • A study demonstrated that oxadiazole derivatives could induce apoptosis in cancer cells. The compound 3e showed a notable increase in apoptotic cells (up to 51.2%) compared to controls .
  • Molecular docking studies have revealed that these compounds may bind effectively to target proteins involved in cancer cell proliferation .

Antimicrobial Activity

The antimicrobial potential of oxadiazole derivatives has been extensively documented:

  • Compounds containing the 1,3,4-oxadiazole scaffold have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
  • Specific studies highlighted the effectiveness of oxadiazoles in inhibiting the growth of both Gram-positive and Gram-negative bacteria, suggesting their potential as lead compounds in antibiotic development .

Anti-inflammatory and Analgesic Effects

Several studies have reported anti-inflammatory effects associated with oxadiazole derivatives:

  • The compounds have been shown to reduce inflammation markers in vitro and in vivo models .
  • Pain relief properties were also noted, indicating their potential use in treating inflammatory pain conditions .

Case Study 1: Anticancer Efficacy

In a study published by Desai et al., various oxadiazole derivatives were synthesized and tested against different cancer cell lines. The most active compounds exhibited IC50 values significantly lower than standard chemotherapeutics, indicating higher potency .

Case Study 2: Antimicrobial Screening

A comprehensive screening of oxadiazole derivatives against Mycobacterium bovis BCG revealed several compounds with strong inhibitory effects. Molecular docking suggested these compounds interact with key enzymes involved in mycolic acid synthesis, crucial for bacterial survival .

Data Tables

Biological Activity Compound Effectiveness Reference
Anticancer3eInduces apoptosis (51.2%)
AntimicrobialVariousEffective against E. coli, S. aureus
Anti-inflammatoryVariousReduced inflammation markers

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Research indicates that compounds containing the oxadiazole moiety exhibit significant anticancer activity. Studies have shown that derivatives of 1,2,4-oxadiazole can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, a study demonstrated that oxadiazole derivatives could effectively target specific pathways in cancer cells, leading to reduced tumor growth in vivo .

Antimicrobial Activity
The sulfonamide group present in the compound enhances its antimicrobial properties. Research has indicated that compounds with similar structures show potent activity against a range of bacterial strains. A notable case study highlighted the effectiveness of sulfonamide-based compounds in treating bacterial infections resistant to conventional antibiotics .

Neuroprotective Effects
Recent studies suggest that the incorporation of the 2,3-dihydrobenzo[b][1,4]dioxin moiety can provide neuroprotective benefits. For example, research on related compounds has shown potential in protecting neuronal cells from oxidative stress and apoptosis, making them candidates for developing treatments for neurodegenerative diseases like Alzheimer's .

Materials Science

Polymer Chemistry
The unique structural features of 3-(1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole allow for its incorporation into polymer matrices. Studies have demonstrated that such polymers exhibit enhanced thermal stability and mechanical properties. The compound's ability to act as a cross-linking agent has been explored for creating advanced materials with tailored properties .

Agricultural Chemistry

Pesticidal Applications
Research into the agricultural applications of oxadiazole derivatives has revealed their potential as novel pesticides. The compound's ability to interfere with insect growth and development pathways has been documented in various studies. For instance, a case study illustrated its effectiveness against specific pests while being environmentally friendly compared to traditional pesticides .

Data Tables

Application Area Potential Benefits Key Studies/Findings
Medicinal ChemistryAnticancer activity; antimicrobial effectsInhibition of cancer cell proliferation , effective against resistant bacteria
Materials ScienceEnhanced thermal stability; mechanical propertiesImproved polymer characteristics through cross-linking
Agricultural ChemistryNovel pesticide with lower environmental impactEffective pest control demonstrated in field studies

Chemical Reactions Analysis

Reactivity of the 1,2,4-Oxadiazole Core

The 1,2,4-oxadiazole ring undergoes characteristic reactions:

Reaction Type Conditions Outcome Reference
Nucleophilic Attack Basic aqueous media (e.g., NaOH)Ring-opening to form amidoximes or nitriles
Electrophilic Attack Acidic media (e.g., H₂SO₄)Substitution at N-3 or N-4 positions
Reduction H₂/Pd-C or LiAlH₄Reduction to 1,2,4-triazoles or amines
Thermal Decomposition >200°CCleavage to nitriles and CO₂

For example, LiAlH₄ reduces the oxadiazole ring to a triazole derivative, altering the compound’s pharmacological profile .

Sulfonamide Group Reactivity

The sulfonamide moiety exhibits:

  • Hydrolysis :
    Under strong acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions, the sulfonamide bond cleaves to yield sulfonic acid and amine derivatives.

  • N-Alkylation :
    Reacts with alkyl halides (e.g., CH₃I) in DMF/K₂CO₃ to form N-alkylated sulfonamides.

Pyrrolidine Ring Modifications

The pyrrolidine substituent may undergo:

  • Oxidation :
    MnO₂ or KMnO₄ oxidizes the pyrrolidine ring to a pyrrolidone.

  • Ring-Opening :
    Strong acids (e.g., HBr/AcOH) cleave the ring to form linear amines.

Stability Under Physiological Conditions

In aqueous media (pH 7.4, 37°C), the compound shows:

  • Oxadiazole Ring Hydrolysis : Half-life >24 hours (stable in neutral conditions) .

  • Sulfonamide Stability : No significant cleavage observed within 48 hours.

Functionalization for SAR Studies

Key derivatization strategies include:

  • C-5 Substitution :
    Electrophilic aromatic substitution (e.g., nitration, halogenation) at the oxadiazole’s C-5 position enhances bioactivity .

  • Sulfonamide Replacement :
    Swapping the dioxane-sulfonyl group with other sulfonyl chlorides modulates solubility and target affinity.

Comparison with Similar Compounds

1,3,4-Oxadiazole Derivatives with Dihydrobenzodioxin Substituents

Compounds 3.6–3.10 () share the 2,3-dihydrobenzo[b][1,4]dioxin-6-yl group attached to a 1,3,4-oxadiazole core but differ in the substituents at the 5-position. For example:

  • 3.6 : Trifluoromethyl biphenyl group.
  • 3.8 : Methoxy biphenyl group.
  • Target Compound : Pyrrolidine-sulfonyl group.

Sulfonamide-Containing Isoxazolines

Compounds 4f and 5f () feature sulfonamide groups linked to isoxazoline or cyclooctane rings. Unlike the target compound’s oxadiazole core, these derivatives utilize isoxazoline scaffolds, which may alter electronic properties and metabolic stability .

Melting Points and Yields

Compound Core Structure Substituent Melting Point (°C) Yield (%) Source
3.6 () 1,3,4-Oxadiazole Trifluoromethyl biphenyl 160–162 92
3.8 () 1,3,4-Oxadiazole Methoxy biphenyl 118–120 93
4f () Isoxazoline Spiro-annulated cyclooctane 191–193 36–61
5f () Isoxazoline Annulated cyclooctane 129–130 59
Target Compound 1,2,4-Oxadiazole Pyrrolidine-sulfonyl Not reported N/A

The target compound’s pyrrolidine-sulfonyl group is distinct from the biphenyl or spirocyclic substituents in analogs. High yields (92–97%) in suggest efficient synthesis for 1,3,4-oxadiazoles, while sulfonamide derivatives () show moderate yields (36–61%), possibly due to steric hindrance .

Ca²⁺/Calmodulin Inhibition

Compounds 18–21 (), bearing benzamide substituents on 1,3,4-oxadiazole, were optimized for inhibiting Ca²⁺/calmodulin activity. For example:

  • Compound 19 : Trifluoromethyl group showed enhanced activity due to electron-withdrawing effects .
  • Target Compound : The pyrrolidine-sulfonyl group may improve binding via hydrogen bonding or steric complementarity compared to benzamide derivatives.

PARP Inhibition

Compounds in target poly(ADP-ribose) polymerase (PARP), with trifluoromethyl (3.6) and pyridyl (3.10) groups influencing potency. The target compound’s sulfonamide linker could modulate PARP affinity by mimicking NAD⁺ interactions .

Preparation Methods

Preparation of 2,3-Dihydrobenzo[b]dioxin-6-sulfonyl Chloride

The benzo dioxane sulfonyl chloride intermediate is synthesized through electrophilic aromatic sulfonation (Table 1):

Table 1 : Optimization of sulfonation conditions

Entry Sulfonating Agent Solvent Temp (°C) Yield (%)
1 ClSO₃H DCM 0 85
2 SO₃·Py complex Toluene 25 72
3 H₂SO₄/POCl₃ - 110 68

Optimal results (85% yield) employ chlorosulfonic acid in dichloromethane at 0°C, minimizing polysulfonation byproducts. The reaction mechanism proceeds via Wheland intermediate formation, followed by rearomatization with chloride displacement.

Synthesis of 1-((2,3-Dihydrobenzo[b]dioxin-6-yl)sulfonyl)pyrrolidin-3-amine

Coupling the sulfonyl chloride with pyrrolidine derivatives occurs under Schotten-Baumann conditions (Scheme 1):

Scheme 1 : Sulfonamide bond formation

  • React sulfonyl chloride (1.0 eq) with 3-aminopyrrolidine (1.2 eq) in DMF
  • Add K₂CO₃ (2.5 eq) as base at 80°C for 6 h
  • Isolate product via aqueous workup (78% yield)

Steric effects at the pyrrolidine N-center necessitate excess amine to drive the reaction to completion. Chiral resolution using (+)-di-p-toluoyl-D-tartaric acid achieves >98% ee for the (R)-configured amine.

Oxadiazole Ring Construction Methodologies

Cyclodehydration of Amidoxime Precursors

The 1,2,4-oxadiazole forms via Burgess reagent-mediated cyclization (Scheme 2):

Scheme 2 : Microwave-assisted cyclocondensation

  • React 1-((benzo dioxane-6-sulfonyl)pyrrolidin-3-yl)amidoxime (1.0 eq) with Burgess reagent (1.5 eq)
  • Irradiate at 140°C (300 W microwave) for 15 min
  • Purify by flash chromatography (92% yield)

Alternative cyclizing agents exhibit varying efficiencies (Table 2):

Table 2 : Cyclization agent screening

Agent Temp (°C) Time (h) Yield (%)
Burgess reagent 140 0.25 92
PPh₃/CCl₄ 80 4 85
T3P®/DIPEA 120 1 88
POCl₃ 110 6 76

Burgess reagent (N-(triethylammoniumsulfonyl)-carbamic acid ethyl ester) proves optimal, generating fewer side products versus phosphorus-based reagents. Microwave irradiation enhances reaction kinetics while suppressing epimerization at the pyrrolidine center.

One-Pot Tandem Approach

An integrated method combines amidoxime formation and cyclization (Scheme 3):

Scheme 3 : Tandem nitrile-hydroxylamine/cyclization

  • Treat 1-((benzo dioxane-6-sulfonyl)pyrrolidin-3-yl)nitrile (1.0 eq) with NH₂OH·HCl (2.0 eq)
  • Add AcOH (3.0 eq) in EtOH/H₂O (3:1) at 80°C for 2 h
  • Introduce Burgess reagent (1.2 eq) under microwave (140°C, 10 min)
  • Isolate product via crystallization (87% overall yield)

This telescoped process eliminates intermediate purification, improving atom economy to 82% compared to stepwise approaches.

Green Chemistry Modifications

Solvent-Free Mechanochemical Synthesis

Ball-milling techniques achieve oxadiazole formation without solvents (Table 3):

Table 3 : Mechanochemical optimization

Milling Time (min) Frequency (Hz) Yield (%)
30 25 78
45 30 85
60 35 88

Stoichiometric K₂CO₃ acts as both base and grinding auxiliary, enabling 88% yield at 35 Hz after 1 h.

Photocatalytic Cyclization

Visible-light-mediated synthesis using eosin Y (0.5 mol%) and CBr₄ (1.2 eq) under O₂ atmosphere provides 84% yield at ambient temperature. This method avoids thermal decomposition of acid-sensitive substrates.

Analytical Characterization Data

Spectroscopic Properties

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J=8.4 Hz, 1H, ArH), 6.98 (d, J=8.4 Hz, 1H, ArH), 4.34–4.28 (m, 4H, OCH₂), 3.61–3.55 (m, 1H, pyrrolidine CH), 3.12–2.98 (m, 2H, SO₂NCH₂), 2.86–2.79 (m, 1H, oxadiazole CH), 2.02–1.89 (m, 4H, pyrrolidine CH₂).
  • HRMS (ESI+): m/z calcd for C₁₅H₁₆N₃O₅S [M+H]⁺: 366.0861; found: 366.0859.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-(1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole, and how can reaction conditions be systematically optimized?

  • Methodology :

  • Step 1 : Start with sulfonylation of pyrrolidine derivatives using 2,3-dihydrobenzo[b][1,4]dioxin-6-sulfonyl chloride (method A or C in ). Monitor reaction progress via TLC.
  • Step 2 : Couple the sulfonylated intermediate with 1,2,4-oxadiazole precursors via cyclocondensation (e.g., using carbodiimide coupling agents or microwave-assisted synthesis, as in ).
  • Step 3 : Optimize yield by varying molar ratios (e.g., 1:1.2 for sulfonyl chloride:pyrrolidine), temperature (60–100°C), and catalysts (e.g., pyridine for acid scavenging, as in ).
  • Step 4 : Purify via column chromatography (petroleum ether:EtOAc gradients) and confirm purity via HPLC (>95%, as in ).
    • Key References : (sulfonylation), (oxadiazole synthesis), (optimization) .

Q. How can spectroscopic techniques (NMR, MS) be employed to characterize the structural integrity of this compound?

  • Methodology :

  • 1H/13C NMR : Assign peaks using coupling constants (e.g., dihydrodioxin protons at δ 4.2–4.4 ppm, oxadiazole carbons at ~165–170 ppm) and compare to analogs in and .
  • ESI-MS : Confirm molecular ion [M+H]+ and fragmentation patterns (e.g., loss of sulfonyl or oxadiazole groups).
  • Cross-validation : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in the pyrrolidine-dioxin region.
    • Key References : (NMR assignments), (mass spectrometry) .

Advanced Research Questions

Q. How can computational methods (e.g., Multiwfn, DFT) predict the electron density distribution and pharmacophore features of this compound?

  • Methodology :

  • Step 1 : Generate molecular orbitals using Gaussian09 and visualize electron localization function (ELF) via Multiwfn ( ).
  • Step 2 : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic regions (e.g., sulfonyl group as H-bond acceptor).
  • Step 3 : Perform DFT calculations (B3LYP/6-31G*) to optimize geometry and predict binding affinity to targets (e.g., PARP or COX-2, as in ).
    • Key References : (Multiwfn), (DFT) .

Q. What strategies are effective for structure-activity relationship (SAR) studies to enhance biological activity (e.g., COX-2 inhibition)?

  • Methodology :

  • Step 1 : Synthesize analogs with substituent variations (e.g., halogens, methoxy groups) on the dihydrodioxin or oxadiazole moieties (as in ).
  • Step 2 : Test inhibition via enzyme assays (e.g., COX-2 IC50 using fluorometric kits).
  • Step 3 : Correlate activity with steric/electronic parameters (Hammett constants, logP) using QSAR models.
    • Key Findings : Electron-withdrawing groups on the oxadiazole improve COX-2 selectivity ( ) .

Q. How can researchers address contradictions in reported synthetic yields or purity across studies?

  • Methodology :

  • Step 1 : Compare reaction variables (e.g., reports 36% yield via method A vs. 61% via method C).
  • Step 2 : Replicate protocols with controlled parameters (solvent purity, inert atmosphere).
  • Step 3 : Use statistical tools (ANOVA) to identify critical factors (e.g., catalyst type, reaction time).
    • Key Reference : (contradiction analysis frameworks) .

Q. What mechanistic insights explain the compound’s selective inhibition of enzymes like PARP or adenylyl cyclases?

  • Methodology :

  • Step 1 : Perform molecular docking (AutoDock Vina) to map interactions (e.g., sulfonyl group with PARP’s NAD+ binding site).
  • Step 2 : Validate via mutagenesis studies (e.g., Ala-scanning of target residues).
  • Step 3 : Compare inhibition kinetics (Ki, kcat) with analogs ( ).
    • Key Reference : (enzyme interaction studies) .

Q. How does the compound’s stability under physiological conditions (pH, temperature) impact its in vitro bioactivity?

  • Methodology :

  • Step 1 : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring.
  • Step 2 : Assess degradation products via LC-MS and correlate with activity loss in cell assays.
  • Step 3 : Modify labile groups (e.g., replace ester linkages with amides).
    • Key Reference : (purity-stability linkage) .

Q. What polypharmacology risks arise from off-target interactions, and how can they be mitigated?

  • Methodology :

  • Step 1 : Screen against kinase panels (Eurofins) to identify off-target hits.
  • Step 2 : Use cheminformatics tools (SwissTargetPrediction) to prioritize high-risk targets.
  • Step 3 : Redesign the scaffold to reduce promiscuity (e.g., rigidify the pyrrolidine ring).
    • Key Reference : (structural optimization) .

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